molecular formula C20H18N2O3S B254584 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide

カタログ番号 B254584
分子量: 366.4 g/mol
InChIキー: AKSBDUAEKCJKIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide, also known as TAK-915, is a novel compound that has shown potential in the treatment of cognitive disorders such as Alzheimer's disease. TAK-915 has been developed by Takeda Pharmaceutical Company Limited and is currently in the preclinical stage of development.

作用機序

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide works by binding to the alpha-7 nicotinic acetylcholine receptor, which is involved in various cognitive processes such as learning and memory. By modulating the activity of this receptor, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide enhances cognitive function and memory.
Biochemical and Physiological Effects:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide has been found to have several biochemical and physiological effects. In preclinical studies, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide has been shown to increase the release of acetylcholine in the brain, which is a neurotransmitter involved in cognitive processes. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide has also been found to increase the expression of certain proteins that are involved in synaptic plasticity, which is the ability of the brain to form and strengthen connections between neurons.

実験室実験の利点と制限

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide has several advantages for use in lab experiments. It is a highly selective compound that specifically targets the alpha-7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in cognitive processes. However, one limitation of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

将来の方向性

There are several future directions for research on N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide. One direction is to further investigate the safety and efficacy of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide in human clinical trials. Another direction is to explore the potential of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide in the treatment of other cognitive disorders such as schizophrenia and attention deficit hyperactivity disorder. Additionally, further research is needed to understand the long-term effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide on cognitive function and memory.

合成法

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene with 2-bromo-5-methoxy-1-benzofuran in the presence of a palladium catalyst to produce the intermediate compound. The intermediate is then reacted with acetic anhydride and triethylamine to yield the final product, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide.

科学的研究の応用

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide has been shown to have potential in the treatment of cognitive disorders such as Alzheimer's disease. In preclinical studies, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide has been found to improve cognitive function and memory in animal models. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide works by modulating the activity of a specific receptor in the brain, known as the alpha-7 nicotinic acetylcholine receptor.

特性

製品名

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide

分子式

C20H18N2O3S

分子量

366.4 g/mol

IUPAC名

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5-methoxy-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C20H18N2O3S/c1-24-13-6-7-17-15(9-13)12(11-25-17)8-19(23)22-20-16(10-21)14-4-2-3-5-18(14)26-20/h6-7,9,11H,2-5,8H2,1H3,(H,22,23)

InChIキー

AKSBDUAEKCJKIQ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C#N

正規SMILES

COC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C4=C(S3)CCCC4)C#N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。